molecular formula C12H10N2O B1330578 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one CAS No. 59576-33-9

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B1330578
CAS No.: 59576-33-9
M. Wt: 198.22 g/mol
InChI Key: VXRWCMGYLGCAOZ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features two pyridine rings connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of 2-bromopyridine with 3-pyridylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethanone bridge to an ethane bridge.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethane.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethan-1-one: Lacks the additional pyridine ring, leading to different chemical properties and reactivity.

    1-(Pyridin-3-yl)ethan-1-one: Similar structure but with the pyridine ring in a different position, affecting its chemical behavior.

    2,2’-Bipyridine: Contains two pyridine rings but connected directly without an ethanone bridge, commonly used as a ligand in coordination chemistry.

Uniqueness

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one is unique due to the presence of two pyridine rings connected by an ethanone bridge, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-pyridin-2-yl-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12(10-4-3-6-13-9-10)8-11-5-1-2-7-14-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRWCMGYLGCAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313880
Record name 2-(pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59576-33-9
Record name 2-(2-Pyridinyl)-1-(3-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59576-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 278059
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059576339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC278059
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278059
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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